3-(allylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
3-(PROP-2-EN-1-YLSULFANYL)-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a prop-2-en-1-ylsulfanyl group at the 3-position and a propyl group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PROP-2-EN-1-YLSULFANYL)-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloroprop-2-en-1-ylsulfanyl derivatives with triazolopyrimidine precursors. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(PROP-2-EN-1-YLSULFANYL)-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-en-1-ylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-(PROP-2-EN-1-YLSULFANYL)-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(PROP-2-EN-1-YLSULFANYL)-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloroprop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indoles: These compounds have similar structural features but differ in the position and nature of substituents.
Triazolo[4,3-a]pyrazine derivatives: These compounds share the triazole ring but have different fused ring systems and substituents.
Uniqueness
The uniqueness of 3-(PROP-2-EN-1-YLSULFANYL)-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE lies in its specific substitution pattern and the presence of both prop-2-en-1-ylsulfanyl and propyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14N4OS |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-prop-2-enylsulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C11H14N4OS/c1-3-5-8-7-9(16)12-10-13-14-11(15(8)10)17-6-4-2/h4,7H,2-3,5-6H2,1H3,(H,12,13,16) |
InChI Key |
LMFCWVZVHPWUNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC=C |
Origin of Product |
United States |
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